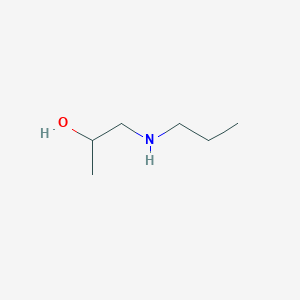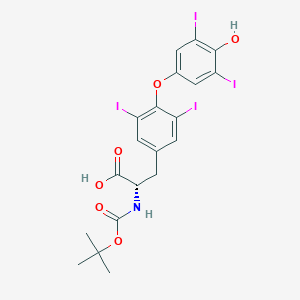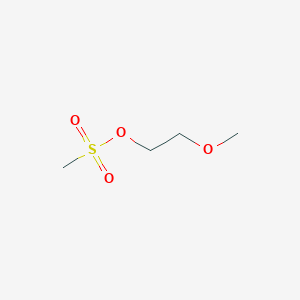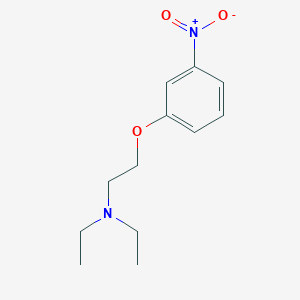
N,N-diethyl-2-(3-nitrophenoxy)ethanamine
Descripción general
Descripción
“N,N-diethyl-2-(3-nitrophenoxy)ethanamine” is a chemical compound with the molecular formula C12H18N2O3 . It has an average mass of 238.283 Da and a monoisotopic mass of 238.131744 Da . There is also a variant of this compound, “N,N-diethyl-2-(3-nitrophenoxy)ethanaminium”, which has a slightly higher average mass of 239.290 Da and a monoisotopic mass of 239.139023 Da .
Molecular Structure Analysis
The molecular structure of “N,N-diethyl-2-(3-nitrophenoxy)ethanamine” is based on its molecular formula, C12H18N2O3 . The structure of the compound can be analyzed in more detail using specialized software tools that can visualize the 3D structure based on the molecular formula .Aplicaciones Científicas De Investigación
Antiestrogen Binding and Cancer Research : It binds with high affinity to the anti-estrogen binding site in male rat liver microsomes but does not interact with the estrogen receptor. This makes it an important probe for studying anti-estrogen binding sites and their biological relevance. Additionally, it has been found to potentially improve survival in metastatic breast cancer patients by sensitizing cancer cells to chemotherapeutic agents, modulating cancer cell proliferation and metastasis, and directly targeting breast tumor-initiating cells (Brandes & Hermonat, 1984; Brandes, 2008; Deng et al., 2009).
Agricultural Growth Enhancement : Analogues of the compound have been used to accelerate rice growth and improve output by enhancing plant growth and yield (Rui, 2002).
Catalysis : Nickel(ii) complexes chelated by (amino)pyridine ligands, including those with structures similar to N,N-diethyl-2-(3-nitrophenoxy)ethanamine, can catalyze ethylene oligomerization, producing mostly ethylene dimers and trimmers (Nyamato et al., 2016).
Synthesis of Pharmaceuticals : A novel synthetic route using 2-nitrochlorobenzene, related to the compound , offers convenience and economy in accessing key intermediates for drugs like Silodosin, used in treating benign prostatic hyperplasia (Luo et al., 2008).
Chemical Synthesis and Pharmacology : Its derivatives have shown high potency and efficacy as agonists at certain receptors and have been studied for their potential as COVID-19 inhibitors due to their inhibitory activities against bacterial growth (Eshleman et al., 2018; G et al., 2023).
Metabolism Studies : The compound has been involved in studies characterizing the hepatic cytochrome P450 enzymes involved in the metabolism of psychoactive substances (Nielsen et al., 2017).
Gastroprotective Effects : N,N-diethyl-2-(3-nitrophenoxy)ethanamine's gastroprotective effects have been linked to increased endogenous prostacyclin synthesis in the gastric mucosa, highlighting its potential therapeutic applications (Glavin & Gerrard, 1990).
Propiedades
IUPAC Name |
N,N-diethyl-2-(3-nitrophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-13(4-2)8-9-17-12-7-5-6-11(10-12)14(15)16/h5-7,10H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUHKPRZIVINRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(3-nitrophenoxy)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



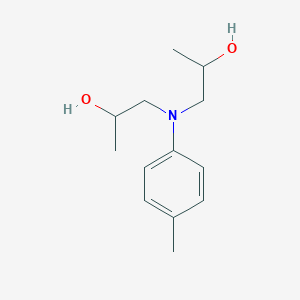
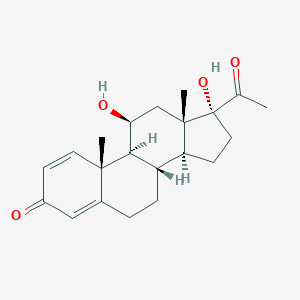


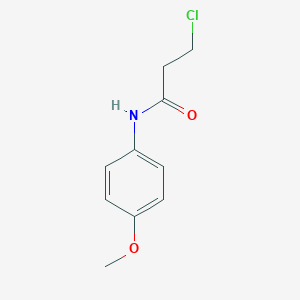
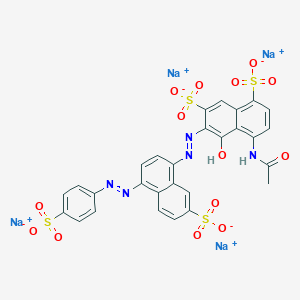

![[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenyl] 4-oxopentanoate](/img/structure/B41120.png)
